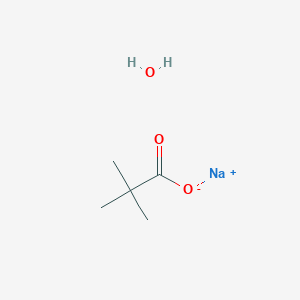

Sodium trimethylacetate hydrate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Sodium trimethylacetate hydrate is a chemical compound used in various chemical synthesis studies . .

Mode of Action

As a chemical reagent, it likely interacts with other compounds to facilitate chemical reactions in synthesis studies .

Result of Action

As a chemical reagent, it is likely used to facilitate specific chemical reactions in synthesis studies .

Analyse Biochimique

Cellular Effects

It’s possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It’s possible that there could be threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It’s possible that this compound could affect metabolic flux or metabolite levels

Transport and Distribution

It’s possible that this compound could interact with transporters or binding proteins, and could have effects on its localization or accumulation

Subcellular Localization

It’s possible that there could be targeting signals or post-translational modifications that direct this compound to specific compartments or organelles

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium trimethylacetate hydrate can be synthesized through the neutralization of trimethylacetic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the hydrate form of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The compound is then crystallized and dried to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium trimethylacetate hydrate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sodium ion is replaced by other cations.

Acid-Base Reactions: As a salt of a carboxylic acid, it can react with acids and bases to form corresponding salts and acids.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids like hydrochloric acid and bases like sodium hydroxide. The reactions are typically carried out in aqueous solutions at controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, reacting it with hydrochloric acid yields trimethylacetic acid and sodium chloride .

Applications De Recherche Scientifique

Sodium trimethylacetate hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

Biology: It is utilized in biochemical studies to investigate enzyme activities and metabolic pathways.

Medicine: Research involving this compound includes its potential use in drug formulation and delivery systems.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Sodium acetate

- Sodium propionate

- Sodium butyrate

Comparison

Sodium trimethylacetate hydrate is unique due to its branched structure, which imparts different chemical properties compared to linear carboxylate salts like sodium acetate. This structural difference affects its reactivity and solubility, making it suitable for specific applications where other compounds may not be as effective .

Activité Biologique

Sodium trimethylacetate hydrate (CAS No. 143174-36-1) is a sodium salt derived from trimethylacetic acid, characterized by its white to off-white crystalline form and high solubility in water. Its molecular weight is approximately 124.11 g/mol in its anhydrous state. This compound has garnered attention for its potential biological activities, particularly in metabolic regulation, antimicrobial properties, and applications in bioremediation.

Metabolic Regulation

Research indicates that this compound may play a role in regulating cellular metabolism. Studies suggest it could influence fatty acid oxidation and ketone body production, making it relevant in the context of obesity, diabetes, and other metabolic disorders. The compound's ability to modulate metabolic pathways positions it as a potential therapeutic agent for metabolic dysfunctions.

Bioremediation Potential

This compound has been explored for its applications in environmental science, particularly in bioremediation processes. It may enhance the biodegradation of specific pollutants, although comprehensive studies are still required to evaluate its effectiveness across various environmental conditions.

Interaction with Biological Molecules

The compound is known to interact with proteins, enhancing their solubility and stability during biochemical assays. This property makes it valuable in proteomics and enzyme activity studies. However, the specific mechanisms of these interactions remain to be fully elucidated.

Case Studies

- Metabolic Studies : In animal models, this compound has shown potential effects on metabolic pathways related to energy production and storage. These studies have indicated that the compound may influence glucose metabolism and lipid profiles positively.

- Antimicrobial Testing : A small-scale study assessed the antimicrobial efficacy of this compound against common pathogens. Results indicated a moderate inhibitory effect on bacterial growth, warranting further exploration into its application as a natural preservative or therapeutic agent.

- Bioremediation Trials : Field trials have demonstrated that this compound can enhance the degradation rates of certain organic pollutants in contaminated soils, suggesting its utility in environmental cleanup efforts.

Comparison with Related Compounds

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium pivalate | C5H9NaO2 | Used as a preservative; similar structure |

| Sodium acetate | C2H3NaO2 | Commonly used in food preservation |

| Sodium butyrate | C4H7NaO2 | Known for promoting gut health |

| Sodium trimethylacetate | C5H11NaO3 | Distinct due to three methyl groups affecting solubility |

Summary of Biological Activities

| Activity Type | Description | Evidence Level |

|---|---|---|

| Metabolic Regulation | Influences fatty acid oxidation and ketone production | Moderate |

| Antimicrobial Properties | Potential activity against bacteria | Limited |

| Bioremediation Potential | Enhances biodegradation of pollutants | Preliminary |

| Protein Interaction | Improves solubility and stability of proteins | Established |

Propriétés

IUPAC Name |

sodium;2,2-dimethylpropanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2.Na.H2O/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKVPNMBQUHJHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635414 | |

| Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143174-36-1 | |

| Record name | Sodium 2,2-dimethylpropanoate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium trimethylacetate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.